molecular formula C25H28O7 B1250012 tanariflavanone D

tanariflavanone D

Cat. No. B1250012
M. Wt: 440.5 g/mol
InChI Key: VALTWXVTFHGVHS-ILVSVAAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanariflavanone D is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3' and 4' and a 6-hydroxy-3,7-dimethylocta-2,7-dienyl group at position 6. Isolated from Macaranga tanarius, it exhibits antineoplastic and radical scavenging activities. It has a role as a metabolite, a radical scavenger and an antineoplastic agent. It is a tetrahydroxyflavanone, a secondary alcohol and a member of 4'-hydroxyflavanones.

Scientific Research Applications

Identification and Bioactivity

  • Tanariflavanone D , along with other constituents, was isolated from the leaves of Macaranga tanarius. These substances were evaluated for their bioactivity in various bioassays, suggesting potential therapeutic applications (Phommart et al., 2005).

Structural Elucidation and Cytotoxic Activities

  • Research on Macaranga tanarius leaves also led to the isolation of this compound. The structural elucidation of this compound, through spectroscopic methods, was crucial for understanding its properties. Additionally, its cytotoxic activities were assayed, highlighting its potential in cancer research (Kawakami et al., 2008).

Co-occurrence with Other Flavonoids

  • In a study involving Paulownia tomentosa fruits, this compound was identified along with newly discovered flavonoids. This highlights its presence across different plant species, which could be significant for comparative phytochemical studies (Schneiderová et al., 2013).

Allelopathic Properties

  • This compound, isolated from Macaranga tanarius, exhibited allelopathic properties. Its presence in fallen leaves of the plant and its ability to inhibit radical growth of lettuce seedlings at specific concentrations suggest its potential use in agricultural research (Tseng et al., 2001).

Synthesis and Chemical Studies

  • The first total synthesis of this compound was achieved, which is crucial for further pharmacological studies and potential therapeutic applications. This synthesis provides a pathway for laboratory-scale production and study of its properties (Yang et al., 2013).

properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O7/c1-13(2)17(26)8-5-14(3)4-7-16-19(28)11-23-24(25(16)31)21(30)12-22(32-23)15-6-9-18(27)20(29)10-15/h4,6,9-11,17,22,26-29,31H,1,5,7-8,12H2,2-3H3/b14-4+/t17?,22-/m0/s1

InChI Key

VALTWXVTFHGVHS-ILVSVAAVSA-N

Isomeric SMILES

CC(=C)C(CC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)O

Canonical SMILES

CC(=C)C(CCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)O

synonyms

tanariflavanone D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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